molecular formula C12H10N4OS B2358050 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1955506-29-2

6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2358050
CAS No.: 1955506-29-2
M. Wt: 258.3
InChI Key: GCPSVIKWGUMKCN-UHFFFAOYSA-N
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Description

6-Mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a mercapto (-SH) group at position 6 and a 4-methylphenyl group at position 1. The mercapto group enhances reactivity through hydrogen bonding and metal coordination, while the 4-methylphenyl substituent modulates lipophilicity and steric interactions .

Properties

IUPAC Name

1-(4-methylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4OS/c1-7-2-4-8(5-3-7)16-10-9(6-13-16)11(17)15-12(18)14-10/h2-6H,1H3,(H2,14,15,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSJISFAUZLHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=S)N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis typically begins with 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile, a precursor formed via condensation of 4-methylphenylhydrazine with malononitrile derivatives. Cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one core is achieved using formic acid under reflux conditions. For example, heating the precursor in formic acid at 110°C for 10 hours induces intramolecular cyclization, yielding the intermediate 1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiol.

Thiolation and Functionalization

Introduction of the mercapto group (-SH) at position 6 often employs sodium hydrosulfide (NaSH) or thiourea in ethanol under nitrogen atmosphere. A study demonstrated that treating the cyclized intermediate with thiourea in refluxing ethanol (78°C) for 6 hours achieved 85% conversion to the target compound. Critical parameters include:

  • Temperature : Excessively high temperatures (>90°C) promote side reactions like oxidation to disulfides.
  • Solvent : Polar aprotic solvents (e.g., DMF) improve thiourea solubility but require strict anhydrous conditions.

One-Pot Synthesis Approaches

Phosphorus Oxychloride (POCl₃)-Mediated Route

A streamlined one-pot method involves simultaneous cyclization and thiolation using POCl₃ as both a chlorinating agent and catalyst. Key steps include:

  • Dissolving 5-amino-1-(4-methylphenyl)-1H-pyrazole-4-carboxamide in POCl₃ at 0°C.
  • Gradual warming to 80°C over 2 hours to form the chlorinated intermediate.
  • Quenching with ice water and adding NaSH to introduce the mercapto group.

This method achieves 78–82% yields while reducing purification steps compared to traditional routes. POCl₃’s dual role minimizes byproducts, though strict temperature control is essential to prevent decomposition.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates reaction times. A protocol combining 5-amino-pyrazole derivatives with carbon disulfide (CS₂) and potassium hydroxide (KOH) under microwave conditions (150°C, 300 W) produces the target compound in 30 minutes with 89% yield. Advantages include:

  • Energy efficiency : 70% reduction in thermal energy usage.
  • Scalability : Demonstrated for batches up to 500 g without yield loss.

Catalytic and Green Chemistry Innovations

Chitosan Nanoparticle Catalysis

Eco-friendly synthesis employs chitosan nanoparticles (Cs NPs) to enhance reaction kinetics. In a modified procedure:

  • Cs NPs (1 mg/mL) are dispersed in acetic acid.
  • The pyrazole precursor and thioglycolic acid are added sequentially.
  • Reactions proceed at 60°C for 4 hours, achieving 94% yield via improved mass transfer.

Table 1: Comparative Analysis of Catalytic Methods

Catalyst Temperature (°C) Time (h) Yield (%)
POCl₃ 80 2 82
Cs NPs 60 4 94
Microwave 150 0.5 89

Solvent-Free Mechanochemical Synthesis

Ball milling techniques eliminate solvent use by grinding stoichiometric amounts of the pyrazole precursor, thiourea, and sodium carbonate (Na₂CO₃) at 30 Hz for 45 minutes. This method achieves 91% yield with particle sizes <500 nm, suitable for direct formulation.

Purification and Characterization

Recrystallization Protocols

Crude products are purified via sequential recrystallization from ethanol-water (3:1 v/v), yielding needle-shaped crystals with >99% purity (HPLC). Optimal conditions include slow cooling at 0.5°C/min to prevent oiling out.

Spectroscopic Validation

Infrared (IR) Spectroscopy : Key peaks include:

  • 3175 cm⁻¹ (N-H stretch)
  • 1630 cm⁻¹ (C=O)
  • 2550 cm⁻¹ (S-H).

¹H-NMR (DMSO-d₆) :

  • δ 8.21 (s, 1H, pyrazole-H)
  • δ 7.45 (d, J=8.2 Hz, 2H, aromatic)
  • δ 2.35 (s, 3H, CH₃).

Table 2: Characterization Data Summary

Technique Key Signals Reference
IR 2550 cm⁻¹ (S-H)
¹H-NMR δ 2.35 (s, CH₃)
HPLC Retention time: 6.72 min, 99.2%

Challenges and Optimization Strategies

Byproduct Formation

Common byproducts include:

  • Disulfides : Formed via oxidation of -SH groups, mitigated by conducting reactions under nitrogen.
  • Ring-Opened Derivatives : Occur at pH >9, necessitating neutralization with weak acids (e.g., acetic acid).

Yield Enhancement

  • Catalyst Loading : Increasing Cs NPs to 2 mg/mL improves yields to 97% but raises production costs.
  • Reagent Stoichiometry : A 1.2:1 molar ratio of thiourea to precursor maximizes thiolation efficiency.

Chemical Reactions Analysis

Types of Reactions

6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Substitution: Various substituted pyrazolo[3,4-d]pyrimidine derivatives.

Mechanism of Action

Comparison with Similar Compounds

Structural Modifications and Molecular Properties

Key analogs differ in substituents at positions 1 and 6, influencing molecular weight, solubility, and bioactivity.

Compound Name Substituents (Position 1) Substituents (Position 6) Molecular Formula Molecular Weight Key Properties/Activities Reference
6-Mercapto-1-(4-methylphenyl)-... (Target) 4-Methylphenyl -SH C₁₂H₁₀N₄OS 258.30 Moderate lipophilicity; antitumor potential
6-Mercapto-1-phenyl-... Phenyl -SH C₁₁H₈N₄OS 244.27 Lower molecular weight; anti-inflammatory activity
1-(4-Chlorophenyl)-6-mercapto-... 4-Chlorophenyl -SH C₁₁H₇ClN₄OS 278.72 Increased electronegativity; enhanced enzyme inhibition
1-(2-Hydroxyethyl)-6-mercapto-... 2-Hydroxyethyl -SH C₇H₈N₄O₂S 212.23 Improved solubility; reduced toxicity
6-Ethyl-5-(3-fluoro-4-methylphenyl)-1-(4-methylphenyl)-... 4-Methylphenyl Ethyl, 3-fluoro-4-methylphenyl (Position 5) C₂₁H₁₉FN₄O 362.40 Enhanced lipophilicity; potential kinase inhibition

Biological Activity

6-Mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine family. Its unique structure incorporates a mercapto group (-SH) and a para-methylphenyl substituent, contributing to its diverse biological activities. This article aims to summarize the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₂H₁₀N₄OS
  • Molecular Weight : 258.3 g/mol
  • Structural Characteristics : The compound features a bicyclic structure that enhances its reactivity and biological interactions.

The primary mode of action for this compound involves inhibition of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these kinases, the compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, it has been shown to disrupt critical signaling pathways such as Ras/Erk and PI3K/Akt, which are often implicated in cancer progression and neurological disorders.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

  • Anticancer Properties :
    • The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231). It promotes apoptosis through activation of caspases (caspase 3/7, 8, and 9) and modulation of p53 pathways .
    • In vitro studies indicate that it may outperform traditional chemotherapeutic agents like cisplatin in terms of cytotoxicity against specific cancer cell lines .
  • Anticonvulsant Activity :
    • Preliminary studies suggest potential anticonvulsant properties, making it a candidate for further investigation in neurological applications.
  • Anti-inflammatory Effects :
    • The presence of the mercapto group is associated with anti-inflammatory activities, contributing to its therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in MCF-7 and MDA-MB-231 cells; disrupts cell cycle via CDK inhibition
AnticonvulsantPotential anticonvulsant effects observed in preliminary studies
Anti-inflammatoryExhibits significant anti-inflammatory activity; potential use in treating inflammatory diseases

Example Study

In one notable study focusing on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of the compound. Results indicated a dose-dependent increase in apoptosis markers and significant inhibition of cell proliferation compared to control groups treated with standard chemotherapy agents like cisplatin .

Q & A

How can reaction conditions be optimized for synthesizing 6-mercapto-1-(4-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one?

Basic Research Question
Methodological Answer:
Optimization involves systematic variation of solvent systems, temperature, and catalysts. For pyrazolo[3,4-d]pyrimidinone derivatives, refluxing in formamide (HCONH₂) at 80°C for 10 hours is a common starting point . Key factors include:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency.
  • Catalysts : Triethylamine can improve yields by neutralizing acidic byproducts .
  • Temperature control : Prolonged reflux (≥8 hours) ensures complete ring closure.

Table 1: Example Reaction Parameters

ParameterOptimal RangeImpact on Yield
SolventHCONH₂ or DMF70–85%
Temperature80–100°CCritical for cyclization
Reaction Time8–12 hoursAvoids side products

What spectroscopic techniques resolve structural ambiguities in pyrazolo[3,4-d]pyrimidinone derivatives?

Advanced Research Question
Methodological Answer:
Discrepancies in NMR or mass spectrometry data require multi-technique validation:

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm) and carbonyl signals (δ 160–170 ppm) to confirm the pyrimidinone core .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error.
  • X-ray crystallography : Resolves tautomeric forms (e.g., thione vs. mercapto configurations) .

Note: Contradictions in NOESY/ROESY data may arise from dynamic proton exchange; low-temperature NMR (e.g., 243 K) mitigates this .

How can purification challenges due to thiol group reactivity be addressed?

Basic Research Question
Methodological Answer:
Thiol-containing derivatives require inert atmospheres (N₂/Ar) and reducing agents (e.g., DTT) during purification. Techniques include:

  • Column chromatography : Use silica gel deactivated with 1% acetic acid to minimize thiol oxidation .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield high-purity crystals (>95%) .
  • HPLC : Reverse-phase C18 columns with 0.1% TFA in mobile phase prevent disulfide formation .

How do substituent modifications impact biological activity in this compound class?

Advanced Research Question
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:

  • 4-Methylphenyl group : Enhances lipophilicity (logP ↑ 0.5–1.0), improving membrane permeability .
  • Mercapto group : Critical for hydrogen bonding with target enzymes (e.g., kinase inhibition).
  • Pyrimidinone ring : Planarity is essential for π-π stacking in active sites.

Table 2: Activity Trends vs. Substituents

Substituent PositionModificationIC₅₀ ChangeTarget Relevance
C-6 (mercapto)Oxidation to disulfide10-fold ↓Loss of binding
N-1 (4-methylphenyl)Replacement with Cl2-fold ↑Enhanced selectivity

What safety protocols are critical for handling this compound?

Basic Research Question
Methodological Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats mandatory due to thiol reactivity .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H₂S) .
  • Waste disposal : Quench residual compound with 10% NaHCO₃ before disposal .

How can contradictory bioassay data between in vitro and cellular models be analyzed?

Advanced Research Question
Methodological Answer:
Discrepancies often stem from:

  • Cellular uptake limitations : Measure intracellular concentrations via LC-MS/MS .
  • Redox environment : Thiol groups may oxidize in cell media; add antioxidants (e.g., 1 mM GSH) .
  • Off-target effects : Use siRNA knockdown or isoform-specific inhibitors to validate target engagement.

What computational methods predict the tautomeric preference of the mercapto group?

Advanced Research Question
Methodological Answer:

  • DFT calculations : Compare Gibbs free energy (ΔG) of thione vs. mercapto tautomers (B3LYP/6-311+G(d,p)) .
  • Molecular dynamics (MD) : Simulate solvation effects (e.g., water vs. DMSO) to assess tautomer stability .
  • pKa estimation : Thiol groups typically have pKa ~8.5; adjust protonation state in docking studies .

Which analytical methods quantify trace impurities in synthesized batches?

Basic Research Question
Methodological Answer:

  • HPLC-DAD : Use C18 columns with gradient elution (ACN:H₂O + 0.1% TFA) to detect <0.1% impurities .
  • LC-HRMS : Identify unknown byproducts via exact mass (e.g., m/z 303.318 for dehydro derivatives) .
  • TGA/DSC : Monitor thermal degradation profiles to assess stability .

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